Cas no 75238-47-0 (5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol)
5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol Chemical and Physical Properties
Names and Identifiers
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- 5-Benzyloxytryptophol-α,α,β,β-d4
- 5‐BENZYLOXYTRYPTOPHOL‐Α,Α,Β,Β‐D4
- 5-(Phenylmethoxy)-1H-indole-3-ethan-α,α,β,β-d4-ol
- 5-?(Phenylmethoxy)?-1H-?indole-?3-?ethan-?α,?α,?β,?β-?d4-?ol
- 5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol
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Experimental Properties
- Solubility: Methanol, THF
5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol Security Information
- Storage Condition:Room Temperature
5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P336397-2.5mg |
5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol |
75238-47-0 | 2.5mg |
$ 460.00 | 2023-09-06 | ||
| TRC | P336397-5mg |
5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol |
75238-47-0 | 5mg |
$ 885.00 | 2023-09-06 | ||
| TRC | P336397-10mg |
5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol |
75238-47-0 | 10mg |
$ 1478.00 | 2023-09-06 |
5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol
Introduction to 5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol and Its Significance in Modern Chemical Research
The compound with the CAS number 75238-47-0, specifically 5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol, represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical research. This deuterated derivative of a phenylindole derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of deuterium atoms at the a,a,b,b positions not only modifies its physical and chemical characteristics but also opens up new avenues for studying metabolic pathways and drug interactions.
5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol belongs to a class of compounds known for their role in various biological processes. Indole derivatives, in particular, have been extensively studied for their pharmacological properties, including their effects on neurotransmitter systems and their potential as therapeutic agents. The introduction of deuterium atoms into the molecular structure can influence the compound's metabolic stability, making it a valuable tool for researchers investigating drug metabolism and pharmacokinetics.
In recent years, the field of deuterated compounds has seen significant growth, driven by their potential to enhance drug efficacy and reduce side effects. Deuterium labeling is a powerful technique that allows researchers to study the kinetics of metabolic processes in vivo. By replacing hydrogen atoms with deuterium, scientists can observe how these modifications affect the compound's behavior within biological systems. This approach has been particularly useful in developing drugs that are more resistant to metabolic degradation, thereby improving their therapeutic window.
The structural motif of 5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol makes it an interesting candidate for further investigation. The phenylmethoxy group at the 5-position of the indole ring contributes to its lipophilicity, which is often a critical factor in drug design. Additionally, the ethyl side chain at the 3-position introduces another layer of complexity that can be manipulated to optimize pharmacokinetic properties. These features make it a versatile scaffold for designing novel compounds with tailored biological activities.
Recent studies have highlighted the importance of indole derivatives in treating various neurological and inflammatory disorders. The indole core is known to interact with multiple receptor systems, including serotonin receptors, which play a crucial role in mood regulation and pain perception. By incorporating deuterium atoms into this framework, researchers aim to develop more stable analogs that retain the pharmacological benefits while minimizing unwanted side effects.
The synthesis of 5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol involves sophisticated organic reactions that require precise control over reaction conditions. The introduction of deuterium atoms typically requires specialized equipment and techniques, such as deuterium gas atmosphere or catalytic hydrogenation using deuterated reagents. These synthetic challenges underscore the complexity involved in producing such high-quality research chemicals.
In conclusion, 5-(Phenylmethoxy)-1H-indole-3-ethan-a,a,b,b-d4-ol (CAS no. 75238-47-0) is a compound of significant interest in modern chemical research. Its unique structural features and deuterated modifications make it a valuable tool for studying drug metabolism and developing new therapeutic agents. As research in this field continues to evolve, compounds like this are likely to play an increasingly important role in advancing our understanding of biological processes and improving patient care.
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